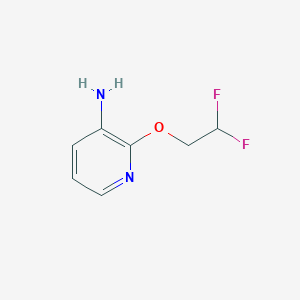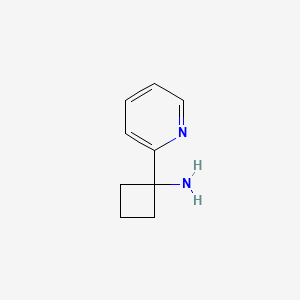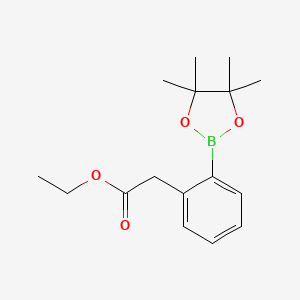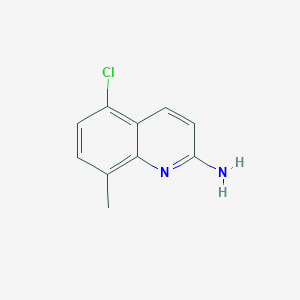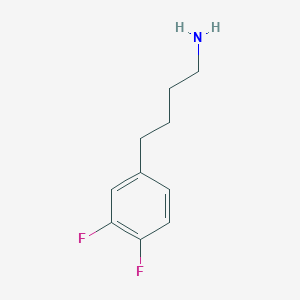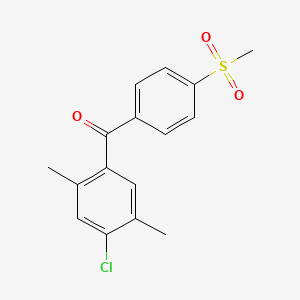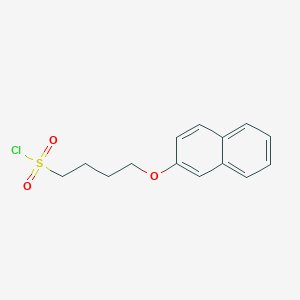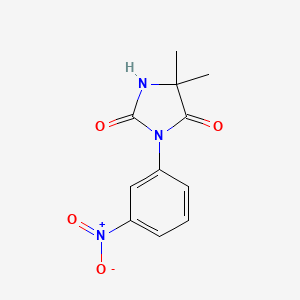
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
Descripción general
Descripción
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of a nitrophenyl group attached to the imidazolidine ring, which is further substituted with two methyl groups. The compound has a molecular formula of C11H11N3O4 and a molecular weight of 249.22 g/mol .
Métodos De Preparación
The synthesis of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 5,5-dimethylhydantoin with 3-nitrobenzaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the imidazolidine ring. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Análisis De Reacciones Químicas
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group is known to undergo redox reactions, which can generate reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
5,5-Dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5,5-Dimethylhydantoin: A precursor in the synthesis of the title compound.
5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities, including antibacterial and antifungal properties.
Nilutamide: A compound with a similar imidazolidine structure, used as an androgen antagonist in medicine .
Propiedades
IUPAC Name |
5,5-dimethyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-11(2)9(15)13(10(16)12-11)7-4-3-5-8(6-7)14(17)18/h3-6H,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOKNEGNUWEELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


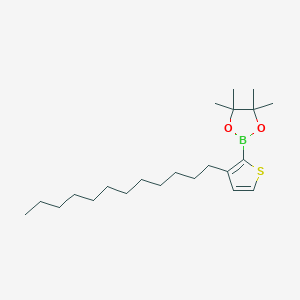
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)


